

1H NMR spectrum analysis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

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Compound of Interest

Compound Name: 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

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Comparative 1H NMR Spectral Analysis of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde** with Related Analogues

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde**, a key intermediate in various synthetic pathways. To facilitate a deeper understanding of its structural characteristics, we present a comparative analysis with structurally related benzaldehyde derivatives. This guide includes detailed experimental protocols, tabulated spectral data, and visual aids to assist researchers in the interpretation of their own NMR data.

Comparison of 1H NMR Data

The following table summarizes the 1H NMR spectral data for **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde** and selected reference compounds. The data is presented to highlight the influence of different substituents on the chemical shifts (δ) and coupling constants (J) of the aromatic and aldehydic protons.

Compound	Aldehyde Proton (CHO)	Aromatic Protons	Pyrrolidine/Other Protons	Solvent
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde	~9.8 ppm (s)	H-3: ~6.9 ppm (d, $J \approx 9.0$ Hz)H-4: ~7.5 ppm (dd, $J \approx 9.0, 2.5$ Hz)H-6: ~7.6 ppm (d, $J \approx 2.5$ Hz)	α -CH ₂ : ~3.4 ppm (t, $J \approx 6.5$ Hz) β -CH ₂ : ~2.0 ppm (m)	CDCl ₃
Benzaldehyde[1]	10.0 ppm (s)	7.87 (d, 2H, ortho)7.61 (t, 1H, para)7.51 (t, 2H, meta)	-	CDCl ₃
5-Bromosalicylaldehyde	9.85 ppm (s)	7.65 (d, 1H, $J = 2.7$ Hz)7.55 (dd, 1H, $J = 8.8, 2.7$ Hz)6.95 (d, 1H, $J = 8.8$ Hz)	11.0 (s, 1H, OH)	CDCl ₃
2-(Pyrrolidin-1-yl)benzaldehyde	9.8 ppm (s)	7.5 (m, 1H)7.2 (m, 1H)7.0 (m, 2H)	3.3 (t, 4H)1.9 (m, 4H)	CDCl ₃

Note: The chemical shifts and coupling constants for **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde** are predicted based on the analysis of related structures and general NMR principles, as specific experimental data was not publicly available.

Experimental Protocol for ¹H NMR Analysis[2]

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.

1. Sample Preparation:

- Weigh 5-10 mg of the benzaldehyde derivative.

- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. NMR Spectrometer Setup:

- The spectrum should be recorded on a 400 MHz or higher field spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

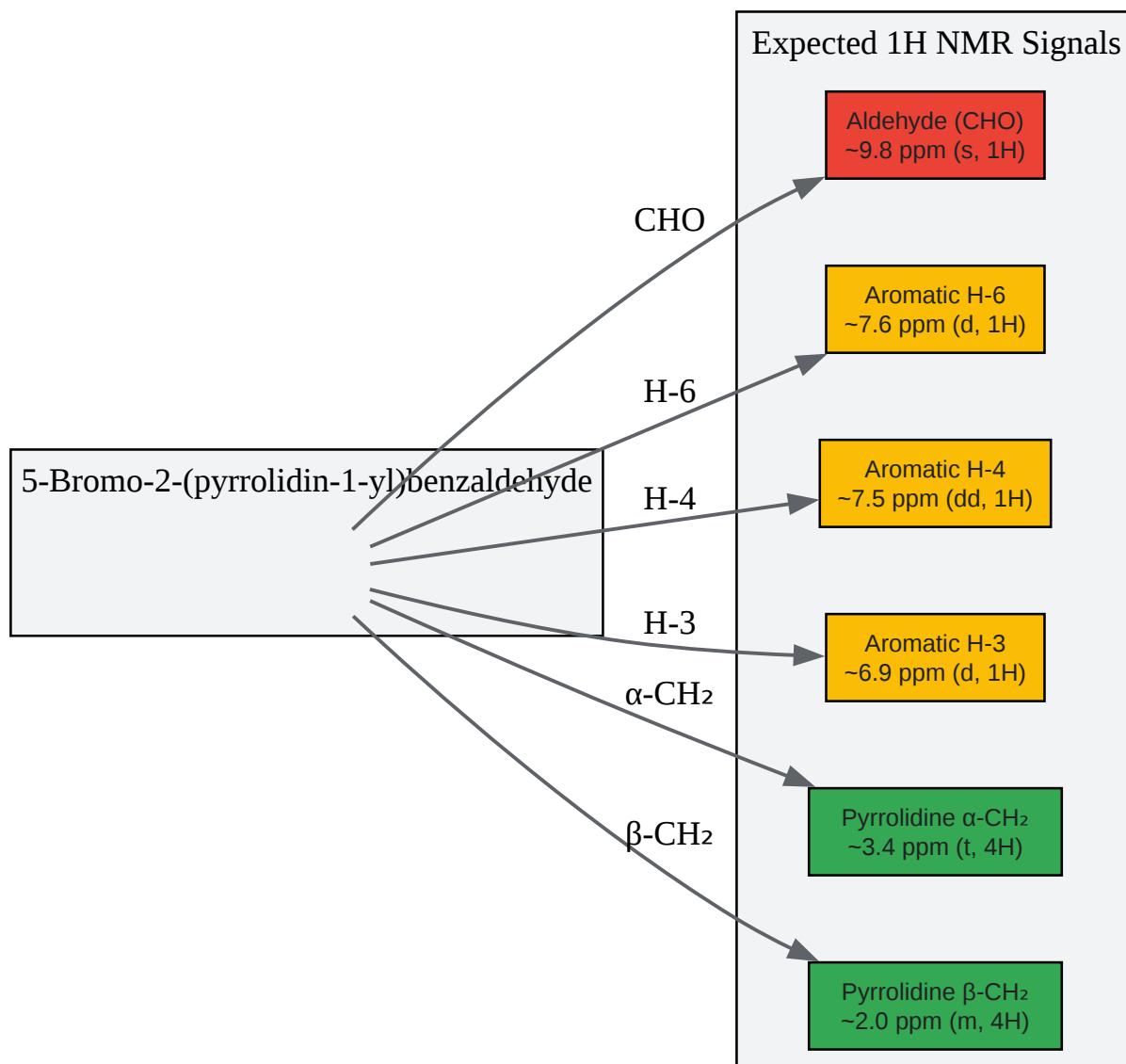
- Acquire the ^1H NMR spectrum using a standard single-pulse experiment.
- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

4. Data Processing:

- Apply Fourier transformation to the free induction decay (FID).
- Phase and baseline correct the resulting spectrum.
- Calibrate the chemical shift axis using the TMS signal.
- Integrate all signals to determine the relative proton ratios.
- Analyze the multiplicity and measure the coupling constants for all relevant signals.

Structural Elucidation and Signal Assignment

The following diagram illustrates the logical relationship between the chemical structure of **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde** and its expected ^1H NMR signals.



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Caption: Predicted 1H NMR signal assignments for **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde**.

Discussion of Spectral Features

The 1H NMR spectrum of **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde** is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the pyrrolidine ring.

- Aldehyde Proton: A singlet peak is anticipated for the aldehyde proton around δ 9.8 ppm. This downfield shift is characteristic of aldehyde protons due to the deshielding effect of the carbonyl group.^[1]
- Aromatic Protons: The three aromatic protons will appear as a set of coupled signals in the aromatic region (δ 6.5-8.0 ppm). The electron-donating pyrrolidine group at the C2 position and the electron-withdrawing bromine atom at the C5 position will influence their chemical shifts. Specifically, the proton at C3 is expected to be the most upfield due to the ortho-donating effect of the pyrrolidine. The protons at C4 and C6 will be further downfield, with their splitting patterns determined by their coupling to adjacent protons.
- Pyrrolidine Protons: The pyrrolidine ring protons are expected to show two distinct signals. The α -protons (adjacent to the nitrogen) will appear as a triplet around δ 3.4 ppm, while the β -protons will be observed as a multiplet further upfield, around δ 2.0 ppm.

By comparing the spectrum of the target compound with those of benzaldehyde, 5-bromosalicylaldehyde, and 2-(pyrrolidin-1-yl)benzaldehyde, researchers can gain valuable insights into the electronic effects of the substituents on the benzene ring. This comparative approach is instrumental for the unambiguous identification and characterization of novel synthetic compounds.

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References

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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